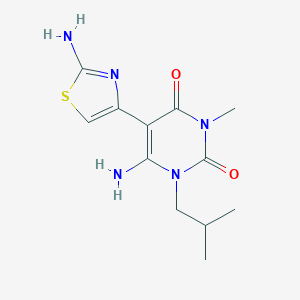
6-Amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione is a complex organic compound that features a pyrimidine core substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.
Pyrimidine Ring Construction: The thiazole intermediate is then reacted with a β-dicarbonyl compound under basic conditions to form the pyrimidine ring.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydropyrimidines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Biological Studies: Used in studies to understand enzyme inhibition and receptor binding.
Industrial Chemistry:
Mécanisme D'action
The compound exerts its effects through several mechanisms:
Enzyme Inhibition: It can inhibit key enzymes by binding to their active sites, thus blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Interaction: The compound can intercalate into DNA or RNA, disrupting their normal function and leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione: Lacks the 6-amino group, which may affect its biological activity.
6-Amino-5-(1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione: Lacks the 2-amino group on the thiazole ring, potentially altering its reactivity and binding properties.
Uniqueness
The presence of both amino groups on the thiazole ring and the pyrimidine core makes 6-Amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione unique. These functional groups enhance its ability to form hydrogen bonds and interact with various biological targets, making it a versatile compound in medicinal chemistry.
Propriétés
IUPAC Name |
6-amino-5-(2-amino-1,3-thiazol-4-yl)-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-6(2)4-17-9(13)8(7-5-20-11(14)15-7)10(18)16(3)12(17)19/h5-6H,4,13H2,1-3H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZHIJQUPSMFHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)N(C1=O)C)C2=CSC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
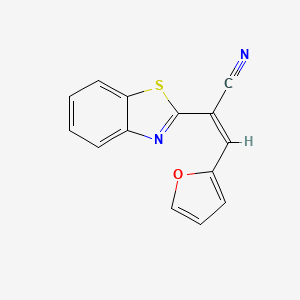
![N-[5-[1-(4-chlorophenyl)-1-oxopropan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7600043.png)
![N~1~-(4-chlorophenyl)-N~2~-methyl-N~2~-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]glycinamide](/img/structure/B7600046.png)
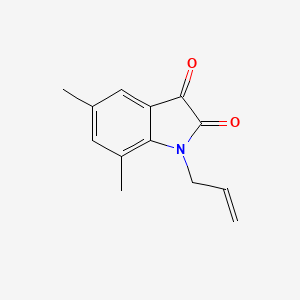
![[2-[[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] furan-2-carboxylate](/img/structure/B7600064.png)
![N-[1-(4-acetamidoanilino)-1-oxopropan-2-yl]-4-tert-butylbenzamide](/img/structure/B7600072.png)

![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate](/img/structure/B7600086.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7600091.png)
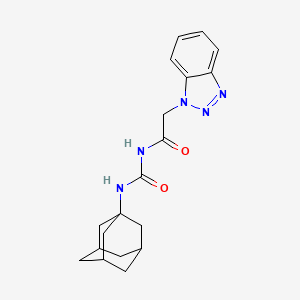
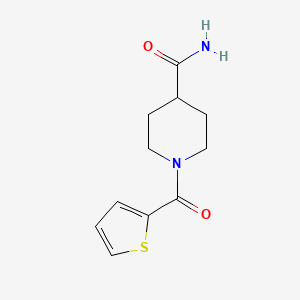
![2-(benzotriazol-1-yl)-N-[(4-chlorophenyl)methyl]acetamide](/img/structure/B7600127.png)
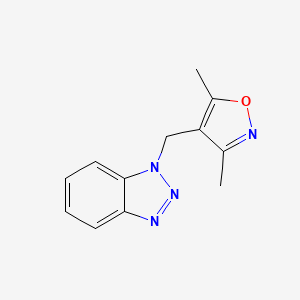
![2-Cyclopropyl-2-[(2-methyloxolane-3-carbonyl)amino]propanoic acid](/img/structure/B7600139.png)
